molecular formula C11H15NO B2417464 6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1496377-39-9

6-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

カタログ番号 B2417464
CAS番号: 1496377-39-9
分子量: 177.247
InChIキー: AAOIAEOKJILPEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reagents and conditions required for these reactions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its spectral properties .

科学的研究の応用

Neuroprotective and Neurotoxic Activities

  • Neurotoxicity and Neuroprotection : Methoxy substitution on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) increases its neurotoxicity, whereas hydroxyl substitution decreases it. Some hydroxy-1MeTIQ derivatives exhibit potential for treating Parkinson's disease due to their neuroprotective activity (Okuda, Kotake, & Ohta, 2003).

  • Parkinson's Disease Research : 1MeTIQ protects dopaminergic neurons, which has implications for Parkinson's disease treatment. It shows a stereoselective neuroprotective action, especially effective against various dopaminergic neurotoxins (Kotake et al., 2005).

Pharmacological Effects

  • Pharmacological Properties : Studies on various derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline reveal insights into their chemical and pharmacological properties. The presence of hydroxy groups seems to decrease toxicity, offering potential therapeutic benefits (Hjort et al., 1942).

  • Cardiac Activity : Research on CPU-23, a substituted tetrahydroisoquinoline, indicates it may have calcium antagonistic activity on rat hearts, suggesting potential applications in cardiovascular conditions (Dong, Liang, & Yang, 1993).

Synthesis and Applications in Drug Development

  • Enantioselective Synthesis : Efficient dynamic kinetic resolution methods for synthesizing enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids are developed, relevant for the synthesis of modulators of nuclear receptors (Forró et al., 2016).

Behavioral and Neurochemical Studies

  • Effects on Behavior : Some tetrahydroisoquinoline derivatives exhibit transient effects on the locomotor activity of mice, suggesting a potential physiological role in the brain (Nakagawa et al., 1996).

  • Antidepressant-like Activity : 1MeTIQ shows significant antidepressant-like effects and interacts with dopamine receptors. It inhibits both MAO-A and B enzymes activity, increasing neurotransmitter levels in the brain, and may be effective in depression therapy (Możdżeń et al., 2019).

  • Parkinsonism Prevention : 1MeTIQ derivatives, especially 6-hydroxy-1MeTIQ, show in vivo parkinsonism-preventing potential in mice, indicating possible therapeutic applications for Parkinson's disease (Okuda, Kotake, & Ohta, 2006).

  • Cancer Research : Some 1,2,3,4-tetrahydroisoquinoline derivatives exhibit potential as anticancer agents, showing cytotoxic activity against tumor cells (Redda, Gangapuram, & Ardley, 2010).

  • Bradycardic Agents : Certain 1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent bradycardic activity, suggesting their use as specific bradycardic agents (Kakefuda et al., 2003).

  • Cocaine Sensitization Inhibition : 1MeTIQ inhibits the expression of locomotor cocaine sensitization, indicating potential anti-addictive properties. It affects dopamine metabolism and might have a role in treating cocaine addiction (Wąsik, Romańska, & Antkiewicz‐Michaluk, 2010).

作用機序

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological systems. This could include looking at the specific proteins or enzymes it binds to, and how this affects cellular processes .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices .

特性

IUPAC Name

6-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-8-9-2-3-11-7-12-5-4-10(11)6-9/h2-3,6,12H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOIAEOKJILPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。